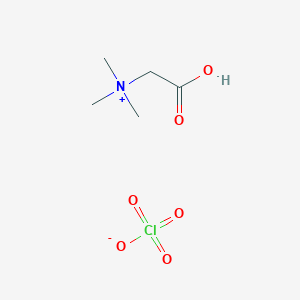
Carboxy-N,N,N-trimethylmethanaminium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxy-N,N,N-trimethylmethanaminium perchlorate, also known as betaine perchlorate, is a quaternary ammonium compound. It is derived from betaine, a naturally occurring compound found in various plants and animals. Betaine is known for its role in osmoregulation and as a methyl donor in biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxy-N,N,N-trimethylmethanaminium perchlorate can be synthesized through the reaction of betaine with perchloric acid. The reaction typically involves the following steps:
- Dissolving betaine in water.
- Adding perchloric acid to the solution.
- Allowing the reaction to proceed at room temperature.
- Isolating the product through crystallization or precipitation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of betaine and perchloric acid.
- Controlled reaction conditions to ensure complete conversion.
- Purification of the product through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Carboxy-N,N,N-trimethylmethanaminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The perchlorate ion can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions with halide salts can lead to the substitution of the perchlorate ion.
Major Products Formed
Oxidation: Various oxidized derivatives of betaine.
Reduction: Simpler amines and related compounds.
Substitution: Different quaternary ammonium salts.
Scientific Research Applications
Carboxy-N,N,N-trimethylmethanaminium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its role in osmoregulation and as a methyl donor in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating liver disorders and homocystinuria.
Industry: Utilized in the production of various chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of carboxy-N,N,N-trimethylmethanaminium perchlorate involves its role as a methyl donor. It participates in methylation reactions, transferring methyl groups to various substrates. This process is crucial in the biosynthesis of methionine and other important biomolecules. The compound also plays a role in osmoregulation by maintaining cellular osmotic balance .
Comparison with Similar Compounds
Similar Compounds
Betaine hydrochloride: Similar in structure but with a chloride ion instead of perchlorate.
Glycine betaine: Another derivative of betaine with similar properties.
Trimethylglycine: A simpler form of betaine with similar methyl donor capabilities.
Uniqueness
Carboxy-N,N,N-trimethylmethanaminium perchlorate is unique due to its perchlorate ion, which imparts distinct chemical properties. This makes it suitable for specific applications where other betaine derivatives may not be as effective .
Properties
CAS No. |
62581-04-8 |
|---|---|
Molecular Formula |
C5H12ClNO6 |
Molecular Weight |
217.60 g/mol |
IUPAC Name |
carboxymethyl(trimethyl)azanium;perchlorate |
InChI |
InChI=1S/C5H11NO2.ClHO4/c1-6(2,3)4-5(7)8;2-1(3,4)5/h4H2,1-3H3;(H,2,3,4,5) |
InChI Key |
BFQPEAPXHRCDNC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















